molecular formula C24H26N4O3 B11323822 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11323822
M. Wt: 418.5 g/mol
InChI Key: WYTAVVHMDQIZDW-UHFFFAOYSA-N
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Description

7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a furyl group, a methoxyphenyl-substituted piperazine, and a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furfural and an acid chloride.

    Substitution with Piperazine: The methoxyphenyl-substituted piperazine can be synthesized separately and then coupled with the quinazolinone core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl alcohols or furyl ketones.

    Reduction: Reduction reactions can target the quinazolinone core or the furyl group, potentially converting them into more saturated derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furyl alcohols, furyl ketones.

    Reduction: Saturated quinazolinone derivatives, reduced furyl groups.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one has shown potential as a pharmacologically active agent. It is investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(2-furyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    7-(2-furyl)-2-[4-(2-nitrophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one: Contains a nitrophenyl group, which may alter its reactivity and biological activity.

Uniqueness

The presence of the methoxyphenyl group in 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one imparts unique electronic and steric properties, potentially enhancing its interaction with biological targets and its overall stability. This makes it distinct from other similar compounds and may contribute to its specific biological activities.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

7-(furan-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H26N4O3/c1-16-23-18(14-17(15-20(23)29)21-8-5-13-31-21)26-24(25-16)28-11-9-27(10-12-28)19-6-3-4-7-22(19)30-2/h3-8,13,17H,9-12,14-15H2,1-2H3

InChI Key

WYTAVVHMDQIZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4OC)CC(CC2=O)C5=CC=CO5

Origin of Product

United States

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